1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one
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Overview
Description
1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring, with a phenyl group attached to the pyrazole ring.
Preparation Methods
The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyridazine ring .
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions often include controlled temperatures, specific catalysts, and solvents that facilitate the cyclization process .
Chemical Reactions Analysis
1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research has indicated its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one can be compared with other similar compounds, such as:
1-phenyl-1H-pyrazolo[3,4-d]pyridazin-4-ol: This compound has a hydroxyl group instead of a ketone group, leading to different chemical properties and reactivity.
1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one: The presence of a methyl group instead of a phenyl group affects the compound’s biological activity and chemical behavior.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-phenyl-5H-pyrazolo[3,4-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-9-6-13-15(10(9)7-12-14-11)8-4-2-1-3-5-8/h1-7H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDCDEDITAIPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40995-47-9 |
Source
|
Record name | 1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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